1-Amino-3-ethylhexan-3-ol
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Overview
Description
1-Amino-3-ethylhexan-3-ol is an organic compound that belongs to the class of amines and alcohols. It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethylhexan-3-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines or alcohols
Scientific Research Applications
1-Amino-3-ethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products .
Mechanism of Action
The mechanism of action of 1-amino-3-ethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- 1-Amino-2-ethylhexan-3-ol
- 1-Amino-3-methylhexan-3-ol
- 1-Amino-3-ethylpentan-3-ol
Uniqueness: 1-Amino-3-ethylhexan-3-ol is unique due to its specific structural arrangement, which provides distinct reactivity and interaction profiles compared to other similar compounds. The presence of both an amino and a hydroxyl group on the same carbon atom enhances its versatility in chemical reactions and applications .
Properties
Molecular Formula |
C8H19NO |
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Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-3-ethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-8(10,4-2)6-7-9/h10H,3-7,9H2,1-2H3 |
InChI Key |
QKNKIWVPTIESGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CCN)O |
Origin of Product |
United States |
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